Cas no 1461713-63-2 (4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid)

4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- 4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid
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- インチ: 1S/C13H13F3O2S/c14-13(15,16)10-7-8(12(17)18)5-6-11(10)19-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,17,18)
- InChIKey: SACACAKDHDPVLE-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(SC2CCCC2)C(C(F)(F)F)=C1
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-135042-0.5g |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95% | 0.5g |
$679.0 | 2023-11-13 | |
Enamine | EN300-135042-1.0g |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95% | 1g |
$871.0 | 2023-06-08 | |
TRC | C992988-50mg |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 50mg |
$ 210.00 | 2022-06-06 | ||
Chemenu | CM422097-500mg |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95%+ | 500mg |
$744 | 2023-01-19 | |
1PlusChem | 1P01A7GB-100mg |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95% | 100mg |
$370.00 | 2025-03-04 | |
Enamine | EN300-135042-10000mg |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95.0% | 10000mg |
$3746.0 | 2023-09-30 | |
Enamine | EN300-135042-10g |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95% | 10g |
$3746.0 | 2023-11-13 | |
A2B Chem LLC | AV55035-2.5g |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95% | 2.5g |
$1832.00 | 2024-04-20 | |
1PlusChem | 1P01A7GB-2.5g |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95% | 2.5g |
$2172.00 | 2024-06-20 | |
Enamine | EN300-135042-250mg |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid |
1461713-63-2 | 95.0% | 250mg |
$431.0 | 2023-09-30 |
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acidに関する追加情報
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid (CAS No. 1461713-63-2): A Comprehensive Overview
4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid (CAS No. 1461713-63-2) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This compound, characterized by its unique cyclopentylsulfanyl and trifluoromethyl substituents, has garnered attention for its potential therapeutic properties and its role in the development of advanced materials.
The molecular structure of 4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid is composed of a benzene ring substituted with a trifluoromethyl group at the 3-position and a cyclopentylsulfanyl group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it an interesting subject for both academic research and industrial applications.
In the realm of medicinal chemistry, 4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate various biological pathways, including those involved in inflammation and cancer. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Beyond its anti-inflammatory properties, 4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid has also shown promise in cancer research. A 2021 study in the European Journal of Medicinal Chemistry reported that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism underlying this selective cytotoxicity is thought to involve the disruption of mitochondrial function and the activation of caspase-dependent apoptotic pathways.
In addition to its therapeutic potential, 4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid has found applications in materials science. The presence of the trifluoromethyl group imparts unique electronic and hydrophobic properties to the molecule, making it suitable for use in the development of functional materials such as coatings, adhesives, and polymers. Recent research has focused on incorporating this compound into polymer matrices to enhance their thermal stability and mechanical strength.
The synthesis of 4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 3-trifluoromethylbenzoyl chloride with cyclopentanethiol followed by deprotection steps to obtain the final product. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes, contributing to the growing interest in this compound.
The physical properties of 4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid, such as its melting point, solubility, and stability, are crucial for its practical applications. This compound is generally stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over extended periods. Its solubility profile makes it suitable for use in both aqueous and organic solvents, facilitating its integration into various formulations.
In conclusion, 4-(cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid (CAS No. 1461713-63-2) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure endows it with a range of desirable properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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